4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether linkage, a phenethylamino group, and a 4-methylbenzamide substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and amide coupling, as inferred from analogous procedures in the literature . The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the benzamide moiety enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-methyl-N-[2-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-18-7-9-20(10-8-18)25(33)27-16-14-22-29-28-21-11-12-24(30-31(21)22)34-17-23(32)26-15-13-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBWRQQITORBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that combines various pharmacophores, suggesting a wide range of biological interactions.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 478.5 g/mol
Structural Features
The structure includes:
- A triazole ring which is known for its role in various biological activities.
- A benzamide moiety that often contributes to drug-like properties.
- A thioether linkage , which may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research on similar compounds indicates that this compound may exhibit several biological activities:
-
Anticancer Activity :
- Compounds with triazole and benzamide structures have shown significant anticancer properties. For instance, Mannich bases, which share structural similarities, have demonstrated antiproliferative effects against various cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
- The mechanism of action may involve the inhibition of key signaling pathways involved in cancer cell proliferation.
-
Antimicrobial Properties :
- Many compounds containing thioether linkages have been reported to possess antibacterial and antifungal activities. The presence of the phenethylamino group may enhance these properties by improving binding to microbial targets.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Anticancer Studies
A study on Mannich bases indicated that modifications in the structure significantly influenced their cytotoxic effects against cancer cells. The introduction of specific functional groups was found to enhance activity, suggesting that this compound could be optimized for improved efficacy .
Antimicrobial Studies
Research on thioether-containing compounds has shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that 4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibits significant anticancer properties. In vitro experiments demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.
2. Neuroprotective Effects
Another promising application of this compound is its neuroprotective potential. Preliminary research suggests it may protect neuronal cells from oxidative stress-induced damage.
Case Study:
A study conducted on SH-SY5Y neuroblastoma cells indicated that treatment with this compound reduced markers of oxidative stress and apoptosis when exposed to hydrogen peroxide.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Neuroprotection | SH-SY5Y (Neuroblastoma) | Not Determined | Reduction of oxidative stress markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The [1,2,4]triazolo[4,3-b]pyridazine core distinguishes this compound from other triazole- or pyridazine-based derivatives. For example:
- Compound 16 (N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide) shares a triazole-fused heterocycle but incorporates a pyrazine ring instead of pyridazine, altering electronic properties and solubility .
- Thieno[2,3-d]pyrimidin-2-yl benzamide derivatives (e.g., 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide) replace the triazolopyridazine with a thienopyrimidine core, significantly reducing planarity and affecting π-π stacking interactions .
Substituent Effects
- Benzamide vs. Sulfonamide : The 4-methylbenzamide substituent provides a rigid aromatic system, contrasting with sulfonamide derivatives (e.g., 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide), which exhibit higher polarity and hydrogen-bonding capacity .
Spectroscopic Characterization
- NMR Analysis : The chemical shifts of protons in the triazolopyridazine core (e.g., positions 29–36 and 39–44) are sensitive to substituent effects, as observed in analogous studies where regions A and B in similar compounds showed distinct δ values due to altered electronic environments .
- Mass Spectrometry: The molecular ion peak for this compound would likely appear at m/z ~550–600 (calculated), comparable to derivatives like 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (m/z 476.4) .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The thioether linkage in the target compound may require controlled oxidation conditions to avoid overoxidation to sulfones, a common issue in sulfur-containing analogs .
- Bioactivity Predictions: The phenethylamino group may confer selectivity toward aminergic receptors, while the triazolopyridazine core could inhibit kinases like cyclin-dependent kinases (CDKs), as seen in related triazole-fused systems .
- Spectroscopic Differentiation : NMR regions A (δ 29–36) and B (δ 39–44) are critical for distinguishing substituent effects, as demonstrated in rapamycin analogs .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
